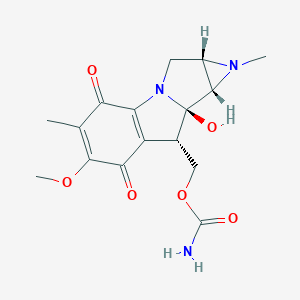

9-Epimitomycin B

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 9-Epimitomycin B involves inversion at the C-9 position . The compound 10-0-Decarbamoylmitomycin D, derived from mitomycin B in two steps, was employed as the substrate for epimerization . The 10-hydroxymethyl group in this substrate was epimerized .Molecular Structure Analysis

9-Epimitomycin B contains a total of 47 bonds, including 28 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, and various ring structures . It also contains 1 (thio-) carbamate(s) (aliphatic), and 2 ketone(s) (aliphatic) .Chemical Reactions Analysis

The complexity of the mitomycins, including 9-Epimitomycin B, arises from the need to accommodate highly interactive functionality in a rather compact matrix . The presence of such a concentration of functional groups renders this molecule only moderately stable to bases, acid, and nucleophiles but particularly reactive in the presence of reducing agents .Physical And Chemical Properties Analysis

9-Epimitomycin B is a purple to black solid . It is soluble in methanol (slightly) . It has a boiling point of 606.6±55.0°C at 760 mmHg and a density of 1.57±0.1 g/cm3 .Applications De Recherche Scientifique

Antiviral and Interferon-Inducing Activities

9-Methylstreptimidone (a compound related to 9-Epimitomycin B) has demonstrated significant antiviral effects in mice infected with influenza A2 virus. It exhibits protective activity primarily through interferon induction, highlighting its potential as an antiviral agent (Saito et al., 1976).

Drug Delivery Enhancements

Innovative drug delivery systems using compounds like 9-Nitro-20(S)-camptothecin, which is structurally related to 9-Epimitomycin B, have been developed for enhanced tumor targeting and cytotoxicity. These systems use enzyme-sensitive polymeric micelles to improve drug stability and efficacy in tumor treatments (Sun et al., 2020).

Metabolic Activation in Antiviral Treatments

The nucleoside analog 9-[( 2-Hydroxy-1-(hydroxymethyl)ethoxy]-methyl)guanine, which shares a similar numbering system with 9-Epimitomycin B, has been shown to be a potent inhibitor of human cytomegalovirus. Its selective activation in infected cells makes it an effective antiviral agent (Biron et al., 1985).

Biosynthetic Pathways and Antibiotic Properties

The biosynthesis of 9-Methylstreptimidone, an antibiotic similar to 9-Epimitomycin B, reveals unique pathways in Streptomyces bacteria. Understanding these pathways is crucial for developing new antibiotics with antiviral, antifungal, and antitumor activities (Wang et al., 2013).

Nanoparticle Encapsulation for Antitumor Drugs

Polymeric nanoparticles have been used to encapsulate drugs like 9-Nitrocamptothecin, structurally related to 9-Epimitomycin B, for improved delivery in antitumor treatments. This approach significantly enhances drug solubility and controlled release, which is critical for effective cancer therapy (Derakhshandeh et al., 2007).

Orientations Futures

The future directions of 9-Epimitomycin B research could involve further exploration of its antitumor properties, given its role as an intermediate in the formation of mitomycin B . Additionally, the potential for further investigation into its synthesis, particularly the inversion at the C-9 position, could provide valuable insights .

Propriétés

IUPAC Name |

[(4S,6S,7R,8S)-7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUUQCBCWDBYCG-MMJOLYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)O)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927304 | |

| Record name | (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Epimitomycin B | |

CAS RN |

13164-90-4 | |

| Record name | 9-Epimitomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)

![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)